molecular formula C20H29N3O B4698560 1-(2-cyclohexylethyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole

1-(2-cyclohexylethyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole

Cat. No.: B4698560
M. Wt: 327.5 g/mol
InChI Key: ZZEIMQXJLXANFQ-UHFFFAOYSA-N
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Description

1-(2-Cyclohexylethyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a cyclohexylethyl group and a morpholin-4-ylmethyl group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-cyclohexylethyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of Cyclohexylethyl Group: The cyclohexylethyl group can be introduced via alkylation of the benzimidazole core using 2-cyclohexylethyl halide in the presence of a base such as potassium carbonate.

    Attachment of Morpholin-4-ylmethyl Group: The morpholin-4-ylmethyl group can be attached through a nucleophilic substitution reaction using morpholine and a suitable benzimidazole derivative.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclohexylethyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions, including the presence of catalysts or bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

1-(2-Cyclohexylethyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole has several scientific research applications, including:

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its structural similarity to other biologically active benzimidazoles.

    Biological Studies: Researchers may study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.

    Chemical Biology: The compound can be used as a tool to probe biological pathways and processes.

    Industrial Applications: It may find use in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-cyclohexylethyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylethyl and morpholin-4-ylmethyl groups may enhance its binding affinity and selectivity for these targets. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects.

Comparison with Similar Compounds

  • 1-(2-Phenylethyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole
  • 1-(2-Cyclohexylethyl)-2-(piperidin-4-ylmethyl)-1H-benzimidazole
  • 1-(2-Cyclohexylethyl)-2-(morpholin-4-ylmethyl)-1H-imidazole

Uniqueness: 1-(2-Cyclohexylethyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole is unique due to the presence of both the cyclohexylethyl and morpholin-4-ylmethyl groups, which may confer distinct chemical and biological properties compared to similar compounds. These structural features may enhance its stability, solubility, and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[[1-(2-cyclohexylethyl)benzimidazol-2-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O/c1-2-6-17(7-3-1)10-11-23-19-9-5-4-8-18(19)21-20(23)16-22-12-14-24-15-13-22/h4-5,8-9,17H,1-3,6-7,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEIMQXJLXANFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2C3=CC=CC=C3N=C2CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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